4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile
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Overview
Description
4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with methyl groups, a propynylsulfanyl group, and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions One common method includes the alkylation of 4,6-dimethyl-2-mercaptopyridine with propargyl bromide under basic conditions to introduce the prop-2-yn-1-ylsulfanyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The prop-2-yn-1-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methyl groups on the pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The prop-2-yn-1-ylsulfanyl group can participate in covalent bonding with nucleophilic sites on proteins, while the carbonitrile group can engage in hydrogen bonding or dipole interactions.
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)nicotinonitrile
- 4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)quinazoline
Uniqueness
4,6-Dimethyl-2-(prop-2-yn-1-ylsulfanyl)pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
4,6-dimethyl-2-prop-2-ynylsulfanylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-4-5-14-11-10(7-12)8(2)6-9(3)13-11/h1,6H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTURAPUSVBOQRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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